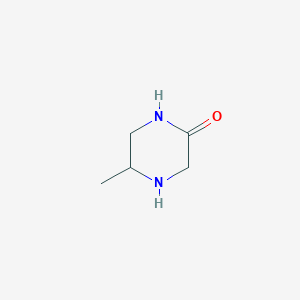![molecular formula C24H27N5OS B2805287 N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide CAS No. 689266-40-8](/img/structure/B2805287.png)
N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide is a complex organic compound that features an indole moiety linked to a quinazoline derivative through a hexanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Quinazoline Derivative Synthesis: The quinazoline ring can be formed through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Linking the Indole and Quinazoline Units: The indole and quinazoline units are linked through a hexanamide chain, which can be introduced via amide bond formation using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The amide and sulfanylidene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indoxyl derivatives, while reduction of the quinazoline ring can produce tetrahydroquinazoline derivatives.
Aplicaciones Científicas De Investigación
N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anticancer, antimicrobial, or anti-inflammatory agents.
Industry: It may be used in the development of new materials with specific properties, such as semiconductors or catalysts.
Mecanismo De Acción
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, while the quinazoline derivative may inhibit specific kinases or other proteins. The exact mechanism would depend on the specific biological context and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-6-[(2-oxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide: Similar structure but with an oxo group instead of a sulfanylidene group.
N-[2-(1H-indol-3-yl)ethyl]-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide: Similar structure but with a thioxo group instead of a sulfanylidene group.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide is unique due to the presence of both an indole moiety and a quinazoline derivative linked through a hexanamide chain. This combination of structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5OS/c30-22(25-15-13-17-16-27-20-10-5-3-8-18(17)20)12-2-1-7-14-26-23-19-9-4-6-11-21(19)28-24(31)29-23/h3-6,8-11,16,19,27H,1-2,7,12-15H2,(H,25,30)(H,26,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKCLZRNFVGFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCN=C3C4C=CC=CC4=NC(=S)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2805207.png)
![2-ETHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE](/img/structure/B2805209.png)
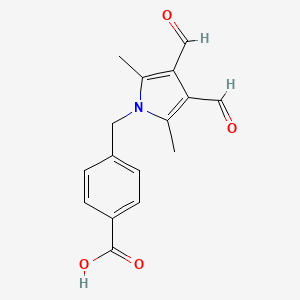
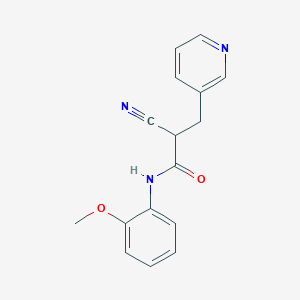
![3-(4-Fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B2805213.png)
![N-cyclopentyl-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2805214.png)
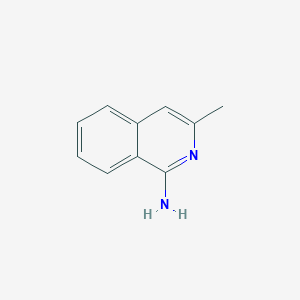
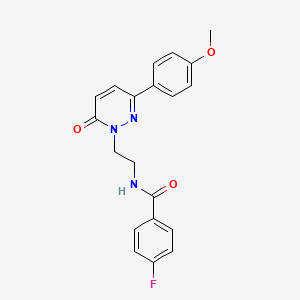
![Methyl 2-(2,5-difluorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2805218.png)
![2,10-Bis(4-chlorophenyl)-1,2,4,9,10,12-hexaazadispiro[4.2.4.2]tetradecane-3,11-dione](/img/structure/B2805219.png)
![2-methyl-N-[3-(1H-pyrrol-1-yl)propyl]benzamide](/img/structure/B2805220.png)
![6-tert-butyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2805223.png)
![3,5-dimethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2805225.png)
